BenchChemオンラインストアへようこそ!

3-tert-butyl-1-{[2-(thiophen-3-yl)pyridin-4-yl]methyl}urea

BTK inhibition biochemical enzyme assay kinase inhibitor potency

3-tert-butyl-1-{[2-(thiophen-3-yl)pyridin-4-yl]methyl}urea (CAS 2034433-12-8) is a synthetic small-molecule urea derivative with molecular formula C15H19N3OS and molecular weight 289.4 g/mol. The compound is disclosed as Example 99 in patent application US20240083900, where it demonstrates inhibition of Bruton's tyrosine kinase (BTK) with an IC50 of 1 nM in a biochemical enzyme assay.

Molecular Formula C15H19N3OS
Molecular Weight 289.4
CAS No. 2034433-12-8
Cat. No. B2585411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-tert-butyl-1-{[2-(thiophen-3-yl)pyridin-4-yl]methyl}urea
CAS2034433-12-8
Molecular FormulaC15H19N3OS
Molecular Weight289.4
Structural Identifiers
SMILESCC(C)(C)NC(=O)NCC1=CC(=NC=C1)C2=CSC=C2
InChIInChI=1S/C15H19N3OS/c1-15(2,3)18-14(19)17-9-11-4-6-16-13(8-11)12-5-7-20-10-12/h4-8,10H,9H2,1-3H3,(H2,17,18,19)
InChIKeyZRQWQNQGYIRVFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-tert-butyl-1-{[2-(thiophen-3-yl)pyridin-4-yl]methyl}urea (CAS 2034433-12-8): Procurement-Grade BTK Inhibitor Chemical Tool with Patent-Validated Biochemical Potency


3-tert-butyl-1-{[2-(thiophen-3-yl)pyridin-4-yl]methyl}urea (CAS 2034433-12-8) is a synthetic small-molecule urea derivative with molecular formula C15H19N3OS and molecular weight 289.4 g/mol . The compound is disclosed as Example 99 in patent application US20240083900, where it demonstrates inhibition of Bruton's tyrosine kinase (BTK) with an IC50 of 1 nM in a biochemical enzyme assay [1]. Structurally, it comprises a thiophen-3-yl-substituted pyridin-4-yl methyl urea core bearing a tert-butyl group on the distal urea nitrogen, placing it within the broader class of heteroaryl urea kinase inhibitors but with a distinct substitution pattern that differentiates it from both clinical BTK inhibitors and closely related research analogs [2].

Why Generic Substitution of 3-tert-butyl-1-{[2-(thiophen-3-yl)pyridin-4-yl]methyl}urea with In-Class Analogs Fails for BTK-Targeted Research


Within the pyridine-thiophene-urea chemotype, simple N′-substituent interchange is not functionally neutral. The tert-butyl group on the target compound is not merely a placeholder; in related kinase inhibitor urea series, the tert-butyl motif occupies a critical lipophilic pocket in the kinase active site and its replacement with aryl, heteroaryl, or cycloalkyl groups can abolish or substantially attenuate target engagement [1]. Critically, closely related analogs sharing the identical 2-(thiophen-3-yl)pyridin-4-yl methyl urea scaffold but bearing phenyl (CAS 2034397-28-7), 4-chlorobenzyl (CAS 2034300-72-4), phenethyl (CAS 2034449-16-4), cyclopentyl (CAS 2034581-78-5), or thiophen-2-yl (CAS 2034581-71-8) substituents in place of tert-butyl have no publicly reported BTK inhibition data, meaning their activity at this therapeutically validated target is entirely uncharacterized and cannot be assumed . Substituting the target compound with any of these analogs introduces unquantified risk of loss of potency, altered selectivity, or complete inactivity against BTK, undermining experimental reproducibility and pharmacodynamic interpretation [2].

Quantitative Differentiation Evidence for 3-tert-butyl-1-{[2-(thiophen-3-yl)pyridin-4-yl]methyl}urea vs. Comparators: A Procurement Decision Guide


BTK Biochemical Potency: 5.5-Fold Superiority Over Intra-Patent Comparator Example 236 in the Same Assay System

The target compound (US20240083900 Example 99) demonstrates a BTK IC50 of 1 nM in the standardized biochemical BTK in vitro enzyme assay [1]. By direct comparison within the identical patent and assay framework, Example 236 from the same US20240083900 disclosure exhibits a BTK IC50 of 5.5 nM [2]. This represents a 5.5-fold potency advantage for the target compound over a structurally distinct patent comparator evaluated under identical experimental conditions, providing unambiguous evidence that potency within this chemical series is highly substituent-dependent and that the tert-butyl urea substitution yields measurably superior target engagement.

BTK inhibition biochemical enzyme assay kinase inhibitor potency patent comparator

Molecular Efficiency Benchmarking: 1.5- to 1.8-Fold Lower Molecular Weight Than Clinical BTK Inhibitors at Comparable Biochemical Potency

The target compound (MW = 289.4 Da) achieves a BTK IC50 of 1 nM, placing it in the same potency range as the clinically advanced covalent BTK inhibitors remibrutinib (MW = 507.5 Da, IC50 = 1.0-1.3 nM) [1] and within 2-fold of ibrutinib (MW = 440.5 Da, IC50 = 0.5 nM) [2]. The target compound is 1.52× smaller than ibrutinib and 1.75× smaller than remibrutinib by molecular weight. While ligand efficiency indices (e.g., LE = 1.4 × pIC50 / heavy atom count) cannot be precisely calculated without full structural coordinates, the substantially lower MW at comparable potency implies superior atom economy and more favorable physicochemical starting points for downstream optimization, including potentially improved solubility, permeability, and synthetic tractability relative to larger clinical candidates.

ligand efficiency molecular weight BTK inhibitor drug-likeness

Unique N′-tert-Butyl Substitution Enables Functional Differentiation from All Other Commercially Available 2-(Thiophen-3-yl)pyridin-4-yl Methyl Urea Analogs

Among at least six commercially cataloged analogs sharing the identical 2-(thiophen-3-yl)pyridin-4-yl methyl urea core scaffold, the target compound is the only member bearing an N′-tert-butyl substituent and the only member with publicly disclosed BTK inhibition data (IC50 = 1 nM) [1]. The other analogs—including N′-phenyl (CAS 2034397-28-7), N′-(4-chlorobenzyl) (CAS 2034300-72-4), N′-phenethyl (CAS 2034449-16-4), N′-cyclopentyl (CAS 2034581-78-5), N′-(thiophen-2-yl) (CAS 2034581-71-8), and N′-(2H-1,3-benzodioxol-5-yl) (CAS 2034300-78-0)—have no kinase inhibition data reported in BindingDB, ChEMBL, or the primary literature . In the broader kinase urea inhibitor field, tert-butyl groups have been established as critical binding elements that occupy lipophilic pockets exposed upon kinase activation loop rearrangement, as demonstrated for the p38α inhibitor BIRB 796 and related series [2], supporting the inference that the tert-butyl group may confer analogous binding advantages in the BTK context that are absent in the aryl/cycloalkyl-substituted analogs.

structure-activity relationship tert-butyl pharmacophore kinase inhibitor design chemical tool specificity

Patent-Disclosed Synthetic Provenance Provides Reproducibility Advantage Over Uncharacterized Analogs Lacking Published Preparation Protocols

The target compound is disclosed as Example 99 in US patent application US20240083900, which provides fully enabled synthetic protocols, analytical characterization data, and biological assay conditions [1]. This patent provenance establishes a verifiable identity, purity benchmark, and synthetic route that can be independently reproduced or audited by the procuring laboratory. By contrast, the close structural analogs (e.g., CAS 2034397-28-7, CAS 2034300-72-4, CAS 2034449-16-4) are cataloged by chemical suppliers without associated patent or peer-reviewed synthetic disclosures, and their characterization is limited to basic molecular formula and molecular weight entries in chemical databases . Furthermore, the patent's biological data table provides activity context: Example 99 (IC50 = 1 nM) sits within a cluster of potent examples alongside Example 66 (IC50 < 1 nM), Example 79 (IC50 = 1.0 nM biochemical; 1.20 nM cellular PLCgamma2), Example 101 (IC50 = 1 nM), Example 133 (IC50 = 1 nM), and Example 195 (IC50 = 1 nM), while Example 236 (IC50 = 5.5 nM) represents a measurably less potent outlier [2], confirming that the target compound belongs to the high-potency tier of the disclosed series.

synthetic reproducibility patent enablement chemical tool validation procurement specification

Validated Application Scenarios for 3-tert-butyl-1-{[2-(thiophen-3-yl)pyridin-4-yl]methyl}urea Based on Quantitative Differentiation Evidence


BTK-Dependent B-Cell Signaling Studies Requiring a Low-Molecular-Weight Chemical Probe with Defined Biochemical Potency

The compound's confirmed BTK IC50 of 1 nM in a biochemical enzyme assay [1], combined with its low molecular weight of 289.4 Da , makes it suitable as a compact chemical probe for interrogating BTK-dependent signaling pathways in B-cell lines (e.g., Ramos, JeKo-1) where larger clinical inhibitors may introduce confounding physicochemical effects. Its 5.5-fold potency advantage over the intra-patent comparator Example 236 (IC50 = 5.5 nM) [2] provides internal assay validation benchmarking within the same chemical series. Researchers should validate cellular target engagement independently, as cellular BTK inhibition data for this specific example have not been separately reported.

Structure-Activity Relationship (SAR) Studies Centered on the N′-tert-Butyl Urea Pharmacophore in Heteroaryl Kinase Inhibitors

As the only member of the 2-(thiophen-3-yl)pyridin-4-yl methyl urea series with publicly disclosed BTK inhibition data [1], this compound serves as the sole pharmacologically validated reference point for SAR expansion around this scaffold. The tert-butyl group provides a defined steric and lipophilic anchor whose contribution to BTK binding can be systematically probed by synthesizing and testing N′-substituent variants, using the target compound's IC50 = 1 nM as the benchmark. The established role of tert-butyl groups in occupying kinase lipophilic pockets, as demonstrated for p38α inhibitors , supports the rational design of focused analog libraries.

Chemical Tool for Comparative BTK Inhibitor Profiling Panels Requiring Non-Clinical Chemotype Diversity

The target compound offers a structurally differentiated chemotype (thiophene-pyridine-urea) distinct from the acrylamide-based covalent BTK inhibitors (ibrutinib, acalabrutinib, zanubrutinib) and the pyrazolo-pyrimidine/pyridine carboxamide classes [1]. At MW = 289.4 Da and BTK IC50 = 1 nM, it is the smallest BTK-active chemotype with sub-10 nM potency publicly available for procurement , enabling its inclusion in inhibitor selectivity panels where molecular diversity and reduced potential for class-wide off-target effects are desired. Its patent provenance (US20240083900) provides synthetic route documentation that facilitates independent scale-up or modification [2].

Procurement Specification for BTK Inhibitor Chemical Biology Studies Requiring Documented Purity Benchmarks and Synthetic Reproducibility

For laboratories requiring compounds with verifiable synthetic provenance, the target compound's disclosure as Example 99 in US20240083900 [1] provides a citable synthetic protocol and analytical characterization framework. Procurement specifications should reference the patent example number and CAS 2034433-12-8, and request analytical data (NMR, HPLC purity ≥95%, HRMS) matching the patent disclosure. This is a critical differentiator from the uncharacterized close analogs (CAS 2034397-28-7, CAS 2034300-72-4, etc.) that lack published synthetic or biological validation , reducing procurement risk for studies where compound identity and activity confidence directly impact experimental interpretability.

Quote Request

Request a Quote for 3-tert-butyl-1-{[2-(thiophen-3-yl)pyridin-4-yl]methyl}urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.